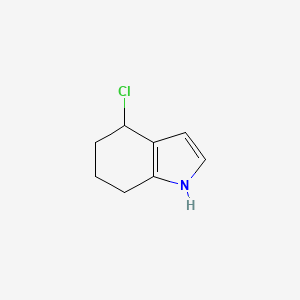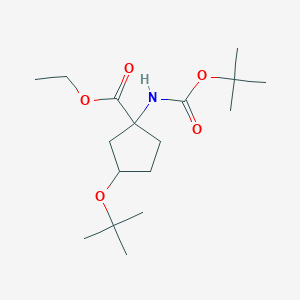
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester is a complex organic compound with significant applications in synthetic organic chemistry. This compound is characterized by the presence of tert-butoxy and tert-butoxycarbonylamino groups attached to a cyclopentanecarboxylic acid ethyl ester backbone. It is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by esterification and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy or Boc groups can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group, preventing unwanted reactions during synthesis. The compound’s stability and reactivity are influenced by the electronic and steric effects of the tert-butoxy groups.
類似化合物との比較
Similar Compounds
- 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester
- 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid propyl ester
Uniqueness
Compared to similar compounds, 3-Tert-butoxy-1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid ethyl ester offers unique advantages in terms of stability and reactivity. Its specific structure allows for selective reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C17H31NO5 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
ethyl 3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H31NO5/c1-8-21-13(19)17(18-14(20)23-16(5,6)7)10-9-12(11-17)22-15(2,3)4/h12H,8-11H2,1-7H3,(H,18,20) |
InChIキー |
XYPXVWNNVZIKDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC(C1)OC(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14866400.png)
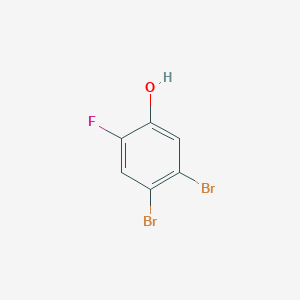
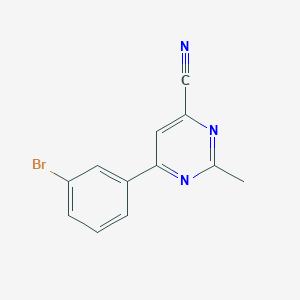

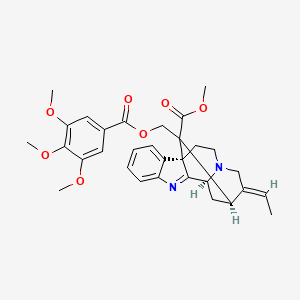
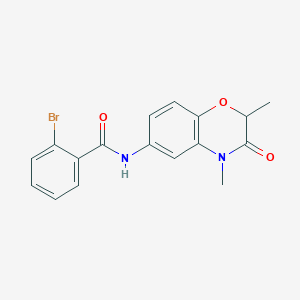
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B14866448.png)
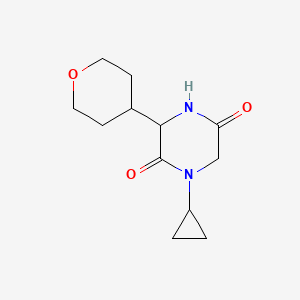
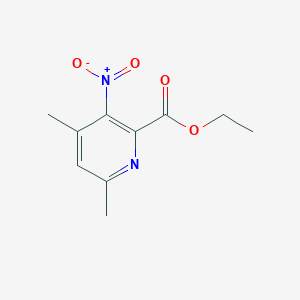

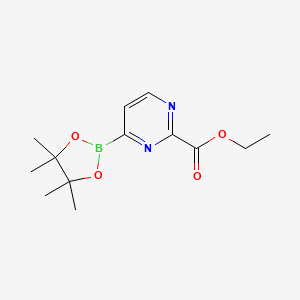
![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)
